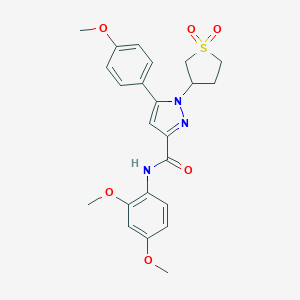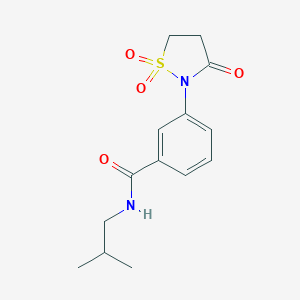![molecular formula C23H24N2O4 B256304 3-[(4-Oxospiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]yl)carbony l]chromen-2-one](/img/structure/B256304.png)
3-[(4-Oxospiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]yl)carbony l]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[(2-oxo-2H-chromen-3-yl)carbonyl]-1’,3’,5’,6’,7’,8’-hexahydrospiro[cyclohexane-2,2’-quinazoline]-4’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the chromenyl group (derived from coumarin) and the quinazoline moiety makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(2-oxo-2H-chromen-3-yl)carbonyl]-1’,3’,5’,6’,7’,8’-hexahydrospiro[cyclohexane-2,2’-quinazoline]-4’-one typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromen-3-carboxylic acid with a suitable amine to form an intermediate, which is then cyclized to form the spiro compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
1’-[(2-oxo-2H-chromen-3-yl)carbonyl]-1’,3’,5’,6’,7’,8’-hexahydrospiro[cyclohexane-2,2’-quinazoline]-4’-one can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group yields quinones, while reduction of the carbonyl groups results in alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
科学研究应用
1’-[(2-oxo-2H-chromen-3-yl)carbonyl]-1’,3’,5’,6’,7’,8’-hexahydrospiro[cyclohexane-2,2’-quinazoline]-4’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1’-[(2-oxo-2H-chromen-3-yl)carbonyl]-1’,3’,5’,6’,7’,8’-hexahydrospiro[cyclohexane-2,2’-quinazoline]-4’-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share the chromenyl group and exhibit similar biological activities.
7-hydroxy coumarin derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
1’-[
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
1-(2-oxochromene-3-carbonyl)spiro[5,6,7,8-tetrahydro-3H-quinazoline-2,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H24N2O4/c26-20-16-9-3-4-10-18(16)25(23(24-20)12-6-1-7-13-23)21(27)17-14-15-8-2-5-11-19(15)29-22(17)28/h2,5,8,11,14H,1,3-4,6-7,9-10,12-13H2,(H,24,26) |
InChI 键 |
TWCIKFAOPNZVRZ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC(=O)C3=C(N2C(=O)C4=CC5=CC=CC=C5OC4=O)CCCC3 |
规范 SMILES |
C1CCC2(CC1)NC(=O)C3=C(N2C(=O)C4=CC5=CC=CC=C5OC4=O)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)
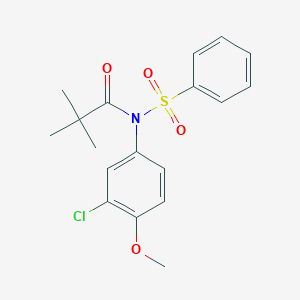
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
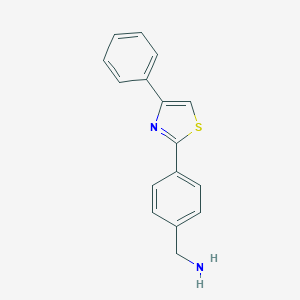
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)
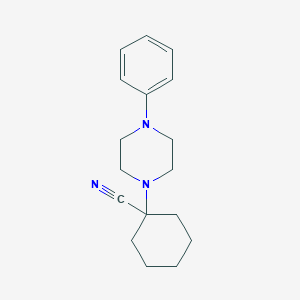
![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)
